molecular formula C21H15ClO3 B142678 Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- CAS No. 81590-38-7

Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-

Cat. No.: B142678
CAS No.: 81590-38-7
M. Wt: 350.8 g/mol
InChI Key: JNKDWKZIKYADJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-" features a 2-chloroethanone backbone substituted with a 1,3-benzodioxol-5-yl group bearing two phenyl groups at the 2-position of the dioxolane ring. This structure combines a halogenated ketone with a benzodioxol moiety, which is further modified by diphenyl substituents.

Properties

IUPAC Name

2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO3/c22-14-18(23)15-11-12-19-20(13-15)25-21(24-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKDWKZIKYADJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C(=O)CCl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442278
Record name Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81590-38-7
Record name Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

This method involves the electrophilic substitution of a preformed 2,2-diphenyl-1,3-benzodioxole with chloroacetyl chloride. The reaction proceeds under anhydrous conditions using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The mechanism entails:

  • Activation of chloroacetyl chloride by AlCl₃ to form a reactive acylium ion.

  • Electrophilic attack at the para position of the benzodioxol ring due to the electron-donating effects of the dioxolane oxygen atoms.

  • Rearomatization and subsequent elimination of HCl to yield the target compound.

Key parameters influencing yield include:

  • Temperature : Optimal at 0–5°C to minimize polysubstitution.

  • Solvent : Dichloromethane (DCM) enhances electrophilicity compared to nonpolar solvents.

  • Catalyst stoichiometry : A 1.2:1 molar ratio of AlCl₃ to chloroacetyl chloride maximizes acylation efficiency.

Grignard Reagent-Mediated Coupling

Adapted from methodologies for analogous thiazole derivatives, this route employs isopropylmagnesium chloride (i-PrMgCl) to deprotonate 2,2-diphenyl-1,3-benzodioxol-5-ol, generating a magnesium alkoxide intermediate. Subsequent reaction with chloroacetyl chloride at -50°C in toluene produces the target compound via nucleophilic acyl substitution.

Advantages Over Friedel-Crafts:

  • Higher regioselectivity due to directed metallation.

  • Reduced formation of diacylated byproducts.

  • Compatibility with continuous flow reactors for scalable production.

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that solvent polarity critically impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)Byproducts (%)
Dichloromethane8.937812
Toluene2.38658
Tetrahydrofuran7.527115

Lower temperatures (-50°C to 0°C) suppress side reactions such as ring-opening of the benzodioxol moiety.

Catalytic Systems

Alternative catalysts to AlCl₃ have been explored:

CatalystReaction Time (h)Yield (%)Purity (%)
FeCl₃66889
ZnCl₂87291
BF₃·OEt₂47594

Boron trifluoride etherate (BF₃·OEt₂) offers superior activity but requires stringent moisture control.

Industrial-Scale Production

Batch Reactor Protocols

Traditional batch synthesis involves:

  • Charging 2,2-diphenyl-1,3-benzodioxole (1.0 eq) and chloroacetyl chloride (1.5 eq) into a jacketed reactor.

  • Gradual addition of AlCl₃ (1.2 eq) over 2 hours at 0°C.

  • Quenching with ice-cold water followed by extraction with DCM.

  • Purification via vacuum distillation (bp 180–185°C at 0.5 mmHg).

Typical batch yields range from 70–75%, with a production cycle time of 12–14 hours.

Continuous Flow Synthesis

Adopting advancements from thiazole derivative production, continuous flow systems enhance efficiency:

  • Reactor Design : Two-stage tubular reactor with:

    • Stage 1: Mixing of Grignard reagent and benzodioxol precursor at 0°C.

    • Stage 2: Inline injection of chloroacetyl chloride at -30°C.

  • Residence Time : 8–10 minutes.

  • Throughput : 5 kg/h with 82% yield and 98% purity.

Flow chemistry reduces thermal degradation risks and enables real-time HPLC monitoring.

Purification and Characterization

Recrystallization

Optimal solvent systems for recrystallization:

Solvent PairRecovery (%)Purity (%)
Ethanol/Water (7:3)8599.2
Hexane/Ethyl Acetate (9:1)7898.5

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, diphenyl), 6.78 (s, 1H, benzodioxol-H), 4.92 (s, 2H, O-CH₂-O), 3.65 (s, 2H, CO-CH₂-Cl).

  • IR (KBr): ν 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-Cl).

Comparative Analysis of Methodologies

ParameterFriedel-CraftsGrignard/Flow
Yield (%)7582
Purity (%)9498
ScalabilityModerateHigh
Byproduct Formation12%5%

The Grignard/continuous flow approach offers superior performance metrics, particularly for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Scientific Research Applications

Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Potential Applications
Target Compound 2-Chloroethanone + 2,2-diphenyl-1,3-benzodioxol-5-yl Not explicitly provided Pharmaceutical intermediate (inferred)
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone Fluorene core with chloro substituents ~343.6 (calculated) Intermediate in Lumifantrine synthesis
2-Amino-1-(benzo[d][1,3]dioxol-5-yl)ethanone hydrochloride Amino group + benzodioxol, hydrochloride salt ~229.7 (base) Likely bioactive intermediate
2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone Chloro, hydroxyl, and fluoro groups on phenyl ring ~236.6 Hydroxyacetophenone derivative
2-CHLORO-1-[1-(2-METHOXY-5-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHANONE Pyrrole ring with methoxy and methyl groups 291.77 Specialty chemical synthesis
Key Observations:
  • Substituent Effects : The target compound’s diphenyl-benzodioxol group introduces significant steric bulk and lipophilicity compared to simpler benzodioxol derivatives (e.g., ). This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • However, the fluorene core in provides a planar aromatic system absent in the target compound.
  • Electronic Properties : The benzodioxol ring’s electron-rich nature contrasts with the electron-withdrawing nitro or fluoro groups in other derivatives (e.g., ), altering reactivity in electrophilic aromatic substitution.

Biological Activity

Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- is a complex organic compound notable for its potential biological activities. With the molecular formula C21H15ClO3, it features a benzodioxole ring and two phenyl groups, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that ethanone derivatives exhibit various biological activities, particularly in the fields of anticancer research and antimicrobial properties. The compound's structure allows it to act as an electrophile, engaging with nucleophilic sites on biomolecules, leading to significant biological effects such as enzyme inhibition or modulation of cellular processes.

Key Biological Activities:

  • Anticancer Properties : Studies suggest that ethanone derivatives can inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi, indicating potential as antimicrobial agents.

The mechanism by which ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- exerts its biological effects involves several biochemical pathways:

  • Electrophilic Attack : The chloro group in the compound can react with thiol groups in proteins or nucleophilic sites in DNA, leading to modifications that disrupt normal cellular function.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cell survival and proliferation.

Research Findings

Several studies have investigated the biological activity of ethanone derivatives. Here are some notable findings:

StudyFocusKey Findings
Anticancer ActivityDemonstrated that ethanone derivatives can inhibit the growth of various cancer cell lines through apoptosis induction.
Antimicrobial PropertiesEvaluated antimicrobial efficacy against bacteria like E. coli and S. aureus, showing promising results in inhibiting growth.
Synthesis and ApplicationsDiscussed synthetic routes for producing ethanone derivatives and their potential applications in drug development.

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal found that ethanone derivatives exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The study highlighted the compound's potential as a lead for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, ethanone derivatives were tested against a panel of pathogens including Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives displayed strong inhibitory effects, suggesting their utility in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone, and what critical parameters influence reaction yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, 2-chloroacetyl chloride may react with a pre-synthesized 2,2-diphenyl-1,3-benzodioxol-5-amine or phenol derivative under controlled conditions (0–60°C) in solvents like dichloromethane (DCM) or acetone. Key parameters include:

  • Temperature control to minimize side reactions (e.g., over-acylation).
  • Use of biphasic systems (e.g., DCM/aqueous NaOH) to improve yield .
  • Purification via column chromatography or HPLC to isolate the product (typical yields: 44–78%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Look for signals corresponding to the benzodioxol ring (δ 6.5–7.5 ppm for aromatic protons), the chloroethanone carbonyl (δ 190–210 ppm in 13C), and the diphenyl groups (δ 7.0–7.5 ppm).
  • LC/MS : Confirm molecular weight (expected [M+H]+ ~380–400 Da) and fragmentation patterns (e.g., loss of Cl or COCH3).
  • X-ray crystallography : Validate spatial arrangement using SHELXL refinement .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals suitable for X-ray diffraction analysis?

  • Methodological Answer :

  • Use solvent diffusion (e.g., layering hexane over a DCM solution) to slow crystal growth.
  • Adjust temperature gradients (e.g., cooling from 40°C to 25°C over 48 hours).
  • Add seed crystals from analogous structures (e.g., benzodioxol derivatives ).
  • Validate crystal quality using SHELXD for structure solution and SHELXL for refinement .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., chloroethanone’s α-carbon for substitution).
  • Molecular Docking : Screen against protein targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Parameterize force fields using crystallographic data from related benzodioxol derivatives .
  • MD Simulations : Assess conformational stability of the benzodioxol ring in aqueous vs. lipid environments .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) in structural elucidation?

  • Methodological Answer :

  • Cross-validate NMR-derived torsional angles with X-ray bond lengths/angles using software like PLATON .
  • Re-examine solvent effects: Crystallographic data may reflect solid-state conformations, while NMR captures solution dynamics .
  • Employ ab initio structure prediction (e.g., CSP algorithms) to reconcile discrepancies .

Q. What mechanistic insights guide the design of derivatives with enhanced stability or targeted functional properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the chlorine atom with fluorine to reduce hydrolysis susceptibility (see for difluoro analogs) .
  • Modify the benzodioxol ring: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity (refer to 4',5'-methylenedioxy-2'-nitroacetophenone synthesis ).
  • Monitor degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How does the conformation of the benzodioxol ring system influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify out-of-plane displacements (e.g., amplitude q and phase angle θ) from X-ray data .
  • Correlate puckering with solubility: Planar rings exhibit higher crystallinity, while puckered forms may enhance bioavailability.
  • Compare with analogs (e.g., 2,2-difluorobenzo[d][1,3]dioxol-5-yl ethanone ) to assess electronic effects on ring geometry.

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across assays (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Validate assay conditions: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO < 0.1%).
  • Perform pharmacokinetic profiling: Measure plasma protein binding and metabolic stability (e.g., microsomal incubation ).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. ELISA for functional activity) to confirm results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.